molecular formula C13H22N4O B2498517 4-Amino-1-cyclopentyl-N,N-diethyl-1H-pyrazole-5-carboxamide CAS No. 2101199-75-9

4-Amino-1-cyclopentyl-N,N-diethyl-1H-pyrazole-5-carboxamide

Cat. No. B2498517
CAS RN: 2101199-75-9
M. Wt: 250.346
InChI Key: WQFZZUBQHIKYMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Amino-1-cyclopentyl-N,N-diethyl-1H-pyrazole-5-carboxamide” is a chemical compound with the molecular formula C13H22N4O . It is a derivative of pyrazole, a class of organic compounds characterized by a 5-membered aromatic ring with two nitrogen atoms . Pyrazole derivatives have been found to have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

The synthesis of pyrazole derivatives, including “this compound”, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system . A series of novel 1H-pyrazole-5-carboxamide compounds containing the phenyl thiazole moiety were designed and synthesized by a facile method .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. Attached to this ring are an amino group, a cyclopentyl group, and a carboxamide group .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 250.34 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the retrieved sources.

Mechanism of Action

While the specific mechanism of action for “4-Amino-1-cyclopentyl-N,N-diethyl-1H-pyrazole-5-carboxamide” is not detailed in the sources, pyrazole derivatives have been found to inhibit CDK2, a target for cancer treatment .

properties

IUPAC Name

4-amino-2-cyclopentyl-N,N-diethylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O/c1-3-16(4-2)13(18)12-11(14)9-15-17(12)10-7-5-6-8-10/h9-10H,3-8,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQFZZUBQHIKYMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(C=NN1C2CCCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.